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Compound of Interest

Compound Name: Sulfo-Cy7-acid

Cat. No.: B613764 Get Quote

This guide provides an in-depth exploration of Sulfo-Cy7-acid, a near-infrared (NIR)

fluorescent dye, tailored for researchers, scientists, and professionals in drug development. We

will delve into its core chemical and spectral properties, provide detailed, field-tested protocols

for its application, and explain the scientific principles that underpin these methodologies.

Introduction to Sulfo-Cy7-Acid: The NIR Advantage
Sulfo-Cy7-acid is a water-soluble heptamethine cyanine dye that has emerged as a powerful

tool in biological imaging and diagnostics.[1] Its defining characteristic is its fluorescence in the

near-infrared spectrum (approximately 750-800 nm). This spectral window is often referred to

as the "biological window" because it offers significant advantages for in vivo and deep-tissue

imaging.[2][3] In this range, endogenous chromophores like hemoglobin and melanin exhibit

minimal absorption, leading to reduced tissue autofluorescence and deeper light penetration.[2]

[4]

The "sulfo" prefix in its name denotes the presence of sulfonate groups, which impart high

water solubility to the molecule.[1][5] This is a critical feature for biological applications, as it

prevents aggregation in aqueous buffers and enhances biocompatibility. The "acid" refers to the

carboxylic acid functional group, which allows for covalent conjugation to amine-containing

biomolecules.
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A thorough understanding of the chemical structure of Sulfo-Cy7-acid is fundamental to its

effective application.

Chemical Structure
The core structure of Sulfo-Cy7-acid consists of two indolenine rings linked by a polymethine

chain. This extended conjugated system is responsible for its long-wavelength absorption and

emission.[4]

Figure 1: Chemical Structure of Sulfo-Cy7-acid
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A simplified representation of the Sulfo-Cy7-acid structure, highlighting the key functional

groups.

A more precise 2D representation of the Sulfo-Cy7 carboxylic acid structure can be found in

public chemical databases such as PubChem.[5]

Molecular Weight and Formula
The precise molecular weight and formula are essential for accurate concentration calculations

in experimental protocols.

Property Value Source(s)

Molecular Weight 746.97 g/mol [5]

Molecular Formula C40H55N3O8S2 (as TEA salt) [5]

CAS Number 2104632-29-1 (inner salt) [6]

Spectral Properties: The Key to Effective Imaging
The utility of any fluorophore is defined by its spectral characteristics. Sulfo-Cy7-acid exhibits

properties that make it an excellent candidate for sensitive NIR imaging.
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Spectral Property Value
Significance in
Application

Source(s)

Excitation Maximum

(λex)
~750 nm

Aligns with common

NIR laser lines for

efficient excitation.

[1][7]

Emission Maximum

(λem)
~773 nm

Falls within the NIR

window, minimizing

background

autofluorescence.

[1][7]

Molar Extinction

Coefficient (ε)
~240,600 cm⁻¹M⁻¹

A high value indicates

efficient light

absorption,

contributing to bright

fluorescence.

[7]

Fluorescence

Quantum Yield (Φ)
~0.24

Represents a high

efficiency of

converting absorbed

light into emitted

fluorescence.

[7]

Stokes Shift ~23 nm

The separation

between excitation

and emission maxima,

allowing for effective

discrimination of

emitted photons.

[1]

Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for the successful

application of Sulfo-Cy7-acid in common research workflows.

Protocol 1: Antibody Labeling via Amine Coupling
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This protocol details the covalent conjugation of Sulfo-Cy7-acid to an antibody, a common

technique for creating targeted imaging agents. The carboxylic acid group is activated to react

with primary amines (e.g., lysine residues) on the antibody.

Scientific Rationale: The use of carbodiimide chemistry (EDC) activates the carboxylic acid of

Sulfo-Cy7-acid, making it susceptible to nucleophilic attack by the primary amines on the

antibody.[8] The addition of N-hydroxysuccinimide (NHS) stabilizes the activated intermediate,

improving conjugation efficiency. The reaction is performed at a slightly alkaline pH to ensure

that the lysine residues are deprotonated and thus more nucleophilic.[8]

Figure 2: Antibody Labeling Workflow
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Step-by-step workflow for conjugating Sulfo-Cy7-acid to an antibody.

Step-by-Step Methodology:

Antibody Preparation:

Dialyze the antibody against an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M

NaCl, pH 7.2-8.0) to remove any interfering substances like Tris or glycine.

Adjust the antibody concentration to 1-10 mg/mL. Higher concentrations generally lead to

better labeling efficiency.[8]

Activation of Sulfo-Cy7-acid:
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Dissolve Sulfo-Cy7-acid in anhydrous DMSO or water to a concentration of 10 mg/mL.

In a separate tube, prepare a fresh solution of EDC (e.g., 10 mg/mL in water) and NHS

(e.g., 10 mg/mL in water).

To activate the dye, mix Sulfo-Cy7-acid, EDC, and NHS at a molar ratio of approximately

1:2:4. Incubate for 15-30 minutes at room temperature.

Conjugation Reaction:

Add the activated Sulfo-Cy7-acid solution to the antibody solution. The molar ratio of dye

to antibody should be optimized for the specific application, but a starting point of 10:1 to

20:1 is common.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate:

Remove unconjugated dye and reaction byproducts using a desalting column (e.g.,

Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).[9]

Characterization:

Determine the degree of labeling (DOL), which is the average number of dye molecules

per antibody. This can be calculated using the absorbance of the conjugate at 280 nm (for

the protein) and ~750 nm (for Sulfo-Cy7-acid).

Protocol 2: In Vivo Imaging in a Murine Model
This protocol provides a general framework for using a Sulfo-Cy7-acid conjugate for in vivo

fluorescence imaging.

Scientific Rationale: The choice of administration route depends on the biological question

being addressed. Intravenous injection allows for systemic distribution, while local injections

can be used to track cell migration or drug delivery from a specific site. Anesthesia is crucial to

prevent motion artifacts during image acquisition. Imaging at multiple time points allows for the

assessment of the probe's pharmacokinetics and biodistribution.[10][11]
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Figure 3: In Vivo Imaging Workflow
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A generalized workflow for in vivo fluorescence imaging using a Sulfo-Cy7-acid labeled probe.

Step-by-Step Methodology:

Probe Preparation:

Dissolve the Sulfo-Cy7-acid conjugate in a sterile, biocompatible vehicle such as PBS.

The final concentration and injection volume should be optimized based on the specific

probe and animal model, with a typical dose ranging from 1-10 mg/kg body weight.[10]
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Animal Handling and Anesthesia:

Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or

intraperitoneal injection of an anesthetic cocktail) to ensure it remains immobile during

imaging.[11][12]

Maintain the animal's body temperature using a warming pad.

Probe Administration:

Administer the prepared probe via the desired route (e.g., tail vein injection for systemic

delivery).

Image Acquisition:

Place the anesthetized animal in an in vivo imaging system equipped with the appropriate

excitation and emission filters for Sulfo-Cy7.

Acquire images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to

monitor the biodistribution and clearance of the probe.[10]

Data Analysis:

Use the imaging system's software to draw regions of interest (ROIs) over target tissues

(e.g., tumor) and control regions.

Quantify the fluorescence intensity within the ROIs to assess probe accumulation.

Ex Vivo Analysis (Optional):

At the end of the study, euthanize the animal and dissect the major organs.

Image the excised organs to confirm the in vivo biodistribution of the probe.[10]

Trustworthiness and Self-Validating Systems
The reliability of experimental data generated using Sulfo-Cy7-acid relies on a self-validating

system. This involves:
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Purity of the Dye: Ensure the use of high-purity Sulfo-Cy7-acid, as impurities can affect

conjugation efficiency and introduce artifacts.

Characterization of Conjugates: Always determine the degree of labeling. An inconsistent

DOL will lead to variability in experimental results.

Inclusion of Controls: In imaging experiments, include control animals that do not receive the

fluorescent probe to assess background autofluorescence. For targeted imaging, a non-

targeted Sulfo-Cy7-acid conjugate can serve as a control for non-specific uptake.

Validation of Biological Activity: After conjugation, it is crucial to verify that the biological

activity of the labeled molecule (e.g., antibody-antigen binding) is not compromised.

By adhering to these principles, researchers can ensure the integrity and reproducibility of their

findings.

Conclusion
Sulfo-Cy7-acid is a versatile and powerful tool for a wide range of fluorescence-based

applications, particularly in the realm of in vivo imaging. Its favorable spectral properties, high

water solubility, and reactive carboxylic acid handle make it an ideal candidate for the

development of targeted imaging agents. By understanding the fundamental principles of its

chemistry and application, and by following robust, well-validated protocols, researchers can

fully leverage the potential of this near-infrared fluorophore to advance their scientific

discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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